REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[C:15]([CH3:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:17])[CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[C:15]([CH3:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:17])[CH:8]=1
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Name
|
|
Quantity
|
7.21 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=C(C(=O)O)C=C1C)C
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.21 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to −78° C.
|
Type
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TEMPERATURE
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Details
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to warm to RT
|
Type
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STIRRING
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Details
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stirred overnight
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Duration
|
8 (± 8) h
|
Type
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ADDITION
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Details
|
The reaction was cautiously poured onto ice (˜50 mL)
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Type
|
EXTRACTION
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Details
|
The resulting aqueous solution was extracted with DCM (5×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C(=O)O)C=C1C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |